molecular formula C17H13NO2 B3055219 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 63413-74-1

2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3055219
CAS RN: 63413-74-1
M. Wt: 263.29 g/mol
InChI Key: ZBJMAORHMHEGKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of phthalic anhydride with either 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The resulting phthalimide derivatives are elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .


Molecular Structure Analysis

The molecular formula of 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione indicates that it consists of 17 carbon atoms , 13 hydrogen atoms , 1 nitrogen atom , and 2 oxygen atoms . The structure features a phthalimide ring with a 4-ethenylphenylmethyl substituent. The exact arrangement of atoms can be visualized through NMR and IR spectra .

Scientific Research Applications

Functionalization and Reaction Studies

  • Isoindole-1,3-dione derivatives, such as 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, are studied for their reaction properties. Khusnitdinov et al. (2019) investigated the reaction of isoindole-1,3-diones with bromine and other reagents, leading to various functionalized products. This study highlights the chemical reactivity and potential for derivative synthesis of such compounds (Khusnitdinov, Sultanov, & Gataullin, 2019).

Synthesis and Characterization

  • The synthesis and characterization of isoindole-1,3-dione derivatives, including those similar to 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, have been extensively studied. For example, Sena et al. (2007) described efficient methods for synthesizing various N-(arylaminomethyl)-phthalimides, showing the versatility of isoindole-1,3-dione frameworks in synthetic chemistry (Sena et al., 2007).

Structural Analysis

  • Detailed structural analysis of isoindole-1,3-dione compounds provides insights into their molecular configurations. Tariq et al. (2010) analyzed the crystal structure of a related compound, revealing interactions such as C-H⋯O and C-H⋯π, which are crucial for understanding the properties of these molecules (Tariq et al., 2010).

Photophysical Studies

  • The photophysical properties of isoindole-1,3-dione derivatives are of interest in scientific research. Akshaya et al. (2016) synthesized a novel phthalimide derivative, analyzing its solvatochromic behavior and dipole moments, which could be relevant for the study of 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione (Akshaya et al., 2016).

Biological Activities

  • The biological activities of isoindole-1,3-dione derivatives are explored for potential applications. Ahmed et al. (2006) synthesized isoindole-1,3-dione derivatives and evaluated their antibacterial properties, indicating the potential of these compounds in medicinal chemistry (Ahmed et al., 2006).

Interaction with Biological Targets

  • Studies on isoindole-1,3-dione derivatives also focus on their interaction with biological targets. Czopek et al. (2020) investigated the affinity of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives for serotonin receptors and phosphodiesterase 10A, demonstrating their potential as antipsychotic agents (Czopek et al., 2020).

properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJMAORHMHEGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599700
Record name 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-

CAS RN

63413-74-1
Record name 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(chloromethyl)-4-vinylbenzene (10 g, 66 mmol) in DMF (100 mL) was added potassium phthalimide (13.3 g, 72.1 mmol), and the resultant reaction mixture was heated at 70° C. for 16 h. The reaction mixture was diluted with water and extracted with CHCl3. The combined CHCl3 layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. Recrystallization from MeOH afforded the title compound as an off-white solid (8 g, 46%): 1H NMR (400 MHz, CDCl3) δ 7.83 (m, 2H), 7.71 (m, 2H), 7.39 (m, 4H), 6.65 (dd, J=17.6, 10.8 Hz, 1H), 5.72 (d, J=17.6 Hz, 1H), 5.21 (d, J=10.8 Hz, 1H), 4.82 (s, 2H); GCMS m/z 263.2 ([M]+); IR (thin film) 3420, 1133, 718 cm−1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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